![molecular formula C8H7BN2O2 B3047762 [1,5]Naphthyridine-3-boronic acid CAS No. 1443112-44-4](/img/structure/B3047762.png)
[1,5]Naphthyridine-3-boronic acid
Overview
Description
“[1,5]Naphthyridine-3-boronic acid” is a chemical compound with the CAS Number: 1443112-44-4. It has a linear formula of C8H7BN2O2 .
Synthesis Analysis
The synthesis of 1,5-naphthyridines, which includes “[1,5]Naphthyridine-3-boronic acid”, has been covered in various studies over the last 18 years . The synthesis of these compounds often involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of “[1,5]Naphthyridine-3-boronic acid” is based on the naphthyridine scaffold, which is a fused system of two pyridine rings . There are six positional isomers of naphthyridines, depending on the locations of the nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridines exhibit a variety of reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . For instance, the synthesis of poly [1,5-naphthyridine-(3-hexylthiophene)] semi-conducting polymer has been accomplished by adopting both conventional and microwave-assisted Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
“[1,5]Naphthyridine-3-boronic acid” has a molecular weight of 173.97 . The compound is typically stored in a refrigerated environment .Scientific Research Applications
Medicinal Chemistry
1,5-Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a wide variety of biological activities . They play an important role in synthetic organic chemistry and have versatile applications in medicinal chemistry .
Synthetic Strategies
The synthesis of 1,5-naphthyridines involves various strategies. For instance, alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .
Reactivity
1,5-Naphthyridines show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Suzuki Cross-Coupling Reaction
A novel regioisomeric series of 3-aryl-1,5-naphthyridine derivatives have been constructed using a Suzuki cross-coupling reaction . This method involved 3-bromo-1,5-naphthyridine and boronic acid with palladium as a catalyst .
Organic Semiconductor Materials
4,8-substituted 1,5-naphthyridines have been synthesized and characterized as multifunctional organic semiconductor materials . They are thermally robust with high phase transition temperatures .
Opto-Electrical Properties
These 4,8-substituted 1,5-naphthyridines show the lowest energy absorption bands, revealing low optical band gaps . They emit blue fluorescence in dilute solution in dichloromethane and in the solid state .
Electron-Transport Materials
The estimated electron affinities of 4,8-substituted 1,5-naphthyridines make them suitable for electron-transport materials .
Hole-Injecting/Hole-Transport Materials
The ionization potentials of 4,8-substituted 1,5-naphthyridines facilitate excellent hole-injecting/hole-transport materials properties . These materials might be promising for developing high-efficiency OLEDs .
Mechanism of Action
Target of Action
1,5-naphthyridine derivatives, in general, have been noted for their significant importance in the field of medicinal chemistry due to their wide variety of biological activities .
Mode of Action
It’s known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . In particular, they have been used in Suzuki cross-coupling reactions .
Biochemical Pathways
The reactivity of 1,5-naphthyridines with various reagents suggests that they may influence a range of biochemical pathways .
Result of Action
1,5-naphthyridines, in general, have been noted for their wide variety of biological activities .
Safety and Hazards
Future Directions
The wide range of biological activity exhibited by naphthyridine derivatives, including “[1,5]Naphthyridine-3-boronic acid”, makes them a fascinating object of research with prospects for use in therapeutic purposes . Their synthesis, reactivity, and applications continue to be areas of active research .
properties
IUPAC Name |
1,5-naphthyridin-3-ylboronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)6-4-8-7(11-5-6)2-1-3-10-8/h1-5,12-13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRZMWFPSGZGSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC=N2)N=C1)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292299 | |
Record name | B-1,5-Naphthyridin-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,5]Naphthyridine-3-boronic acid | |
CAS RN |
1443112-44-4 | |
Record name | B-1,5-Naphthyridin-3-ylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443112-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-1,5-Naphthyridin-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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